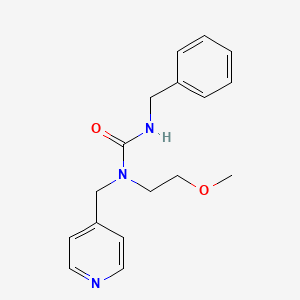![molecular formula C13H14FN5OS B2439823 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methylacetamide CAS No. 921857-79-6](/img/structure/B2439823.png)
2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazole derivatives, which this compound is, are a class of heterocyclic compounds that have been widely studied due to their significant biological and pharmacological properties . They are known to exhibit various pharmacological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, etc .
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of “Click” chemistry, a term that refers to a collection of reactions that are simple to use, wide in scope, give high yields, and generate only inoffensive byproducts .Molecular Structure Analysis
Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms with molecular formula C2H3N3 . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole .Chemical Reactions Analysis
Triazole compounds are known for their versatility in chemical reactions. They can undergo a variety of reactions, including electrophilic substitution, due to the presence of excessive π-electrons .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, in a related compound, the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring contributed to the overall activity of the compound .Applications De Recherche Scientifique
Synthesis and Structural Analysis
This compound and its derivatives are primarily studied for their structural properties and synthesis methods. For example, Balewski et al. (2020) focused on the synthesis, structure, and cytotoxicity testing of novel derivatives, discussing their structural confirmation through IR, NMR spectroscopic data, and single-crystal X-ray analyses (Łukasz Balewski et al., 2020). Similarly, Balewski & Kornicka (2021) detailed the synthesis of a guanidine derivative, confirming its structure with various spectroscopic and analytical methods (Łukasz Balewski & A. Kornicka, 2021).
Antimicrobial and Antifungal Activities
Several studies highlight the antimicrobial and antifungal potentials of related compounds. Güzeldemirci & Küçükbasmacı (2010) synthesized and tested compounds for antibacterial and antifungal activities, showing promising results against various microbes (N. Güzeldemirci & O. Küçükbasmacı, 2010). Darekar et al. (2020) and Çavușoğlu et al. (2018) both reported the synthesis and antibacterial activity of novel derivatives, with some compounds demonstrating moderate activity against bacterial strains (N. Darekar et al., 2020) (B. Çavușoğlu et al., 2018).
Anticancer and Antitumor Effects
The antitumor and anticancer effects of these compounds are also a significant area of research. Karki et al. (2011) synthesized and characterized novel analogues of Levamisole, evaluating their cytotoxic effects on leukemia cells (S. Karki et al., 2011). In another study, novel imidazo[2,1-c][1,2,4]triazine derivatives were synthesized and showed high antibacterial and antifungal activities (E. A. El-aal et al., 2016).
Neuroprotective and Membrane Stabilizing Effects
Bihdan (2019) explored the neuroprotective and membrane stabilizing effects of certain derivatives, highlighting their potential in treating convulsions (O. A. Bihdan, 2019).
Mécanisme D'action
Target of Action
The compound, also known as 2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-methylacetamide, is a derivative of the 1,2,4-triazole class of compounds . Triazole compounds are known to interact with a variety of enzymes and receptors, exhibiting versatile biological activities . .
Mode of Action
Triazole compounds are known for their ability to form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . This suggests that the compound may interact with its targets through hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Derivatives of 1,2,4-triazole have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for related 1,2,4-triazolo compounds . These studies could provide insights into the potential ADME properties of the compound, impacting its bioavailability.
Result of Action
Given the broad range of biological activities associated with 1,2,4-triazole derivatives , it can be inferred that the compound may have multiple effects at the molecular and cellular levels.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5OS/c1-15-11(20)8-21-13-17-16-12-18(6-7-19(12)13)10-4-2-9(14)3-5-10/h2-5H,6-8H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWTZFHYKVYBNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NN=C2N1CCN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2439742.png)
![3-Tert-butyl-6-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2439743.png)
![3-fluoro-4-methoxy-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2439744.png)
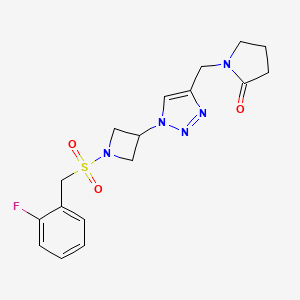
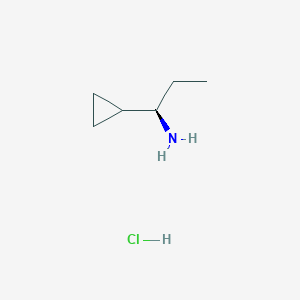
![2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2439750.png)
![(Z)-3-allyl-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2439751.png)
![1-[(4-Bromophenyl)sulfanyl]cyclopropane-1-carboxylic acid](/img/structure/B2439753.png)

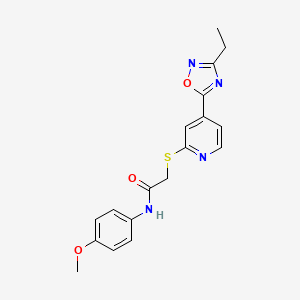
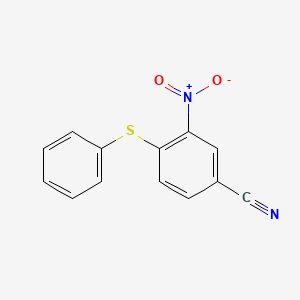
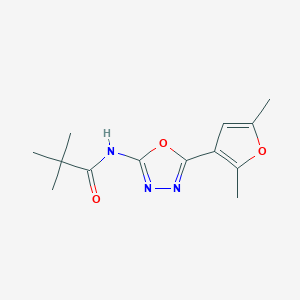
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-[(4-nitrophenyl)amino]butanamide](/img/structure/B2439761.png)
